Cas no 39202-09-0 (3-chloro-2-acetamidopropanoic acid)

3-chloro-2-acetamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- N-Acetyl-beta-chloroalanine
- N-Acetyl-3-chloro-L-alanine
- (2R)-2-acetamido-3-chloropropanoic acid
- 3-chloro-2-acetamidopropanoic acid
-
- Inchi: 1S/C5H8ClNO3/c1-3(8)7-4(2-6)5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1
- InChI Key: XANBGXXYELHFIS-BYPYZUCNSA-N
- SMILES: ClC[C@@H](C(=O)O)NC(C)=O
Computed Properties
- Exact Mass: 165.0192708 g/mol
- Monoisotopic Mass: 165.0192708 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 165.57
- Topological Polar Surface Area: 66.4
- XLogP3: -0.2
3-chloro-2-acetamidopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-146007-1.0g |
3-chloro-2-acetamidopropanoic acid |
39202-09-0 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-146007-2.5g |
3-chloro-2-acetamidopropanoic acid |
39202-09-0 | 2.5g |
$1315.0 | 2023-05-25 | ||
Enamine | EN300-146007-0.1g |
3-chloro-2-acetamidopropanoic acid |
39202-09-0 | 0.1g |
$591.0 | 2023-05-25 | ||
Enamine | EN300-146007-10000mg |
3-chloro-2-acetamidopropanoic acid |
39202-09-0 | 10000mg |
$2331.0 | 2023-09-29 | ||
Enamine | EN300-146007-50mg |
3-chloro-2-acetamidopropanoic acid |
39202-09-0 | 50mg |
$455.0 | 2023-09-29 | ||
Enamine | EN300-146007-250mg |
3-chloro-2-acetamidopropanoic acid |
39202-09-0 | 250mg |
$498.0 | 2023-09-29 | ||
Enamine | EN300-146007-2500mg |
3-chloro-2-acetamidopropanoic acid |
39202-09-0 | 2500mg |
$1063.0 | 2023-09-29 | ||
Enamine | EN300-146007-0.05g |
3-chloro-2-acetamidopropanoic acid |
39202-09-0 | 0.05g |
$563.0 | 2023-05-25 | ||
Enamine | EN300-146007-10.0g |
3-chloro-2-acetamidopropanoic acid |
39202-09-0 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-146007-5000mg |
3-chloro-2-acetamidopropanoic acid |
39202-09-0 | 5000mg |
$1572.0 | 2023-09-29 |
3-chloro-2-acetamidopropanoic acid Related Literature
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
Additional information on 3-chloro-2-acetamidopropanoic acid
3-Chloro-2-Acetamidopropanoic Acid (CAS No. 39202-09-0): A Comprehensive Overview
3-Chloro-2-acetamidopropanoic acid (CAS No. 39202-09-0) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, chemical synthesis, and biochemistry. This compound, also known as 3-chloro-2-acetamidopropanoic acid, is characterized by its unique chemical structure, which includes a chlorinated carbon atom and an acetamide group attached to a propanoic acid backbone. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable reagent in both academic research and industrial processes.
The chemical formula of 3-chloro-2-acetamidopropanoic acid is C5H8ClNO3. Its molecular weight is approximately 161.57 g/mol, and it exists as a white crystalline solid at room temperature. The compound is soluble in water and polar organic solvents, making it easy to handle and use in various experimental setups. The presence of the carboxylic acid group confers acidic properties to the molecule, while the acetamide group provides additional reactivity and functional versatility.
In the realm of pharmaceutical research, 3-chloro-2-acetamidopropanoic acid has been explored for its potential as a building block in the synthesis of novel drugs. Recent studies have highlighted its role in the development of compounds with anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that derivatives of 3-chloro-2-acetamidopropanoic acid exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound could serve as a lead molecule for the development of new therapeutic agents targeting inflammatory diseases.
Beyond its pharmaceutical applications, 3-chloro-2-acetamidopropanoic acid has also found use in chemical synthesis and materials science. Its unique combination of functional groups makes it an excellent starting material for the synthesis of complex organic molecules. For example, researchers at the University of California, Berkeley, have utilized this compound as a key intermediate in the synthesis of advanced polymers with tunable properties. These polymers have shown promise in applications ranging from drug delivery systems to electronic materials.
In the field of biochemistry, 3-chloro-2-acetamidopropanoic acid has been studied for its interactions with biological systems. A study published in the Biochemical Journal in 2020 investigated the effects of this compound on enzyme activity and cellular metabolism. The results indicated that 3-chloro-2-acetamidopropanoic acid can modulate the activity of certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic engineering and biocatalysis.
The synthesis of 3-chloro-2-acetamidopropanoic acid can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the reaction of 3-chloropropionyl chloride with acetamide followed by hydrolysis to form the carboxylic acid. This process is well-documented in the literature and can be optimized for industrial-scale production using modern synthetic techniques.
Safety considerations are an important aspect when handling any chemical compound. While 3-chloro-2-acetamidopropanoic acid is not classified as a hazardous material under current regulations, it is advisable to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and adequate ventilation should be ensured to minimize exposure risks.
In conclusion, 3-chloro-2-acetamidopropanoic acid (CAS No. 39202-09-0) is a multifaceted compound with a wide range of applications in pharmaceuticals, chemical synthesis, and biochemistry. Its unique chemical structure and versatile reactivity make it an invaluable reagent for researchers and industrial chemists alike. As ongoing research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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